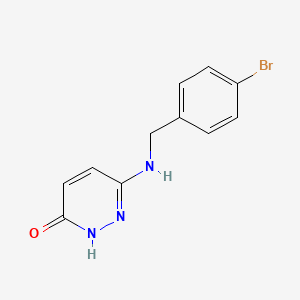

6-((4-Bromobenzyl)amino)pyridazin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which “6-((4-Bromobenzyl)amino)pyridazin-3-ol” is a part of, has been extensively studied . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis

Pyridazinone derivatives have been involved in various chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Scientific Research Applications

Synthesis and Chemical Properties

- Facile Synthesis Techniques : The compound is part of a class of substances that can be synthesized using Buchwald protocols, leveraging the unreactive nature of the pyridazine 3-amino group. This method negates the need for an additional protecting group in the transformation, making the synthesis process more efficient (Wlochal & Bailey, 2015).

Applications in Medicine and Biology

Cardioactive Agent Development : Derivatives of pyridazinone, including the 6-((4-bromobenzyl)amino)pyridazin-3-ol structure, have been vital in the development of several cardio-active agents, some of which are in clinical use or clinical trials, highlighting its potential in cardiology (Imran & Abida, 2016).

Anticancer Potential : Some pyridazine derivatives have shown promise in anticancer research, indicating potential for this compound in cancer treatment research. They have been evaluated against various cancer types, including lung, colon, and breast cancer (Bekircan et al., 2008).

Fluorescent Sensor Development : Pyridazine derivatives have been used in creating fluorescent sensors for the detection of ions like aluminum, demonstrating the compound's utility in biological imaging and sensor technology (Yadav & Singh, 2018).

Antibacterial and Antifungal Activity : Some pyridazine derivatives have shown significant in vitro antibacterial and antifungal activities, which suggests their potential in the development of new antimicrobial agents (Maddila et al., 2016).

Vasorelaxant and Antiplatelet Properties : Pyridazinone derivatives exhibit vasorelaxant and antiplatelet activities, further emphasizing their potential in cardiovascular therapeutics (Costas et al., 2010).

Material Science and Engineering

- Molecular Structure Analysis : The study of the molecular structure of pyridazine derivatives can provide insights into material properties, aiding in the development of new materials and engineering applications (Hwang et al., 2006).

Environmental and Marine Applications

- Bromophenol Studies in Marine Algae : Studies involving bromophenols, which are structurally related to this compound, have been conducted in marine algae, indicating potential ecological and environmental applications (Zhao et al., 2005).

Future Directions

Mechanism of Action

Target of action

Pyridazinones are a class of compounds that have been shown to interact with a wide range of biological targets. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of action

The mode of action of pyridazinones can vary depending on the specific compound and its structure. For example, some pyridazinones have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical pathways

Pyridazinones can affect various biochemical pathways depending on their specific targets. They have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many others .

Result of action

The molecular and cellular effects of pyridazinones can vary depending on their specific targets and mode of action. Some pyridazinones have been shown to have anti-inflammatory and analgesic effects, among others .

Properties

IUPAC Name |

3-[(4-bromophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXZSTVRILTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

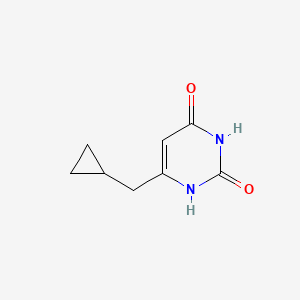

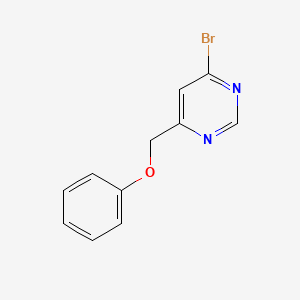

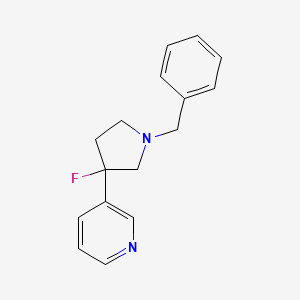

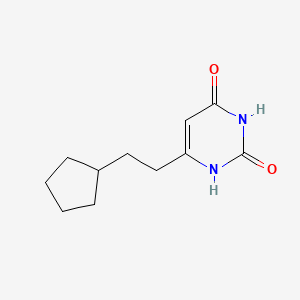

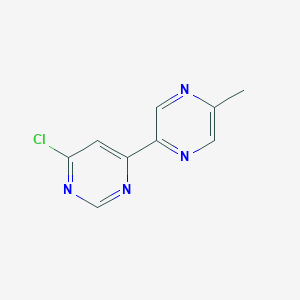

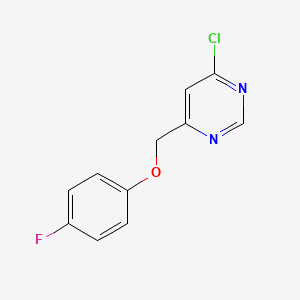

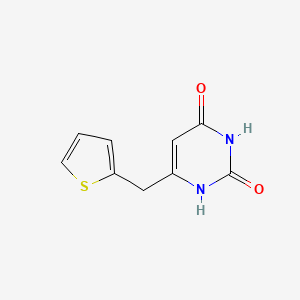

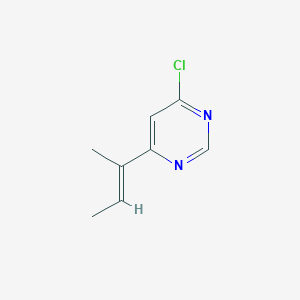

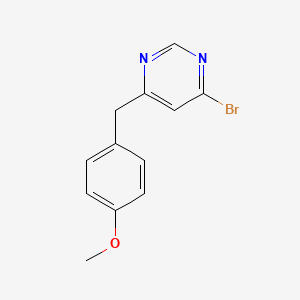

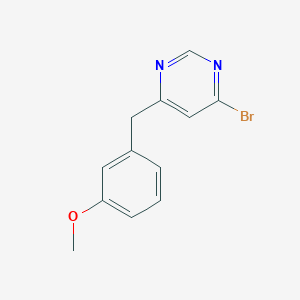

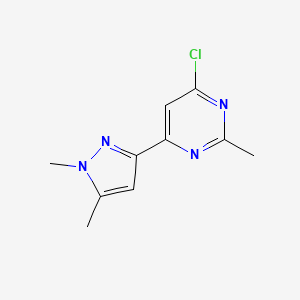

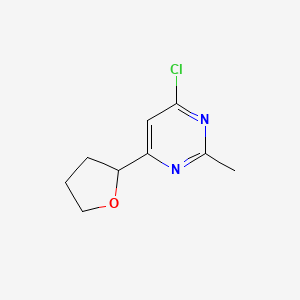

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.